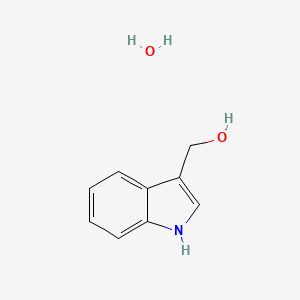

Indole-3-carbinol hydrate

Vue d'ensemble

Description

Indole-3-carbinol hydrate is a naturally occurring compound found in cruciferous vegetables such as broccoli, cabbage, and Brussels sprouts . It is a bioactive compound known for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties . The compound is produced by the breakdown of glucobrassicin, a glucosinolate found in these vegetables .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Indole-3-carbinol hydrate can be synthesized through the reduction of indole-3-carboxaldehyde using sodium boron hydride in an alkyl alcohol medium . This method involves the reduction reaction under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from cruciferous vegetables followed by purification processes. The compound can also be synthesized chemically in large-scale production facilities using the aforementioned synthetic routes .

Analyse Des Réactions Chimiques

Oxidation Reactions

I3CH undergoes oxidation to form indole-3-carboxylic acid under both laboratory and physiological conditions. Key findings include:

Reagents & Conditions

Mechanistic Pathway

-

The hydroxyl group (-CH₂OH) is oxidized to a carboxyl group (-COOH) via intermediate aldehyde formation (indole-3-carboxaldehyde) .

Products

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| I3CH | KMnO₄ | Indole-3-carboxylic acid | 78% |

Reduction Reactions

I3CH participates in reduction pathways, primarily serving as a precursor in synthetic routes:

Key Reaction

-

Self-reduction : In acidic gastric environments, I3CH condenses to form oligomers like 3,3'-diindolylmethane (DIM) and cyclic trimer CTI .

Synthetic Reduction

| Starting Material | Reducing Agent | Product | Conditions | Reference |

|---|---|---|---|---|

| Indole-3-carboxaldehyde | NaBH₄ | I3CH | Alcoholic medium, 25°C |

Substitution Reactions

Substitution occurs at the indole nitrogen (N1) or carbinol group:

Halogenation

-

N-Halogenation : Reacts with halogens (Cl₂, Br₂) to form N-haloindoles .

-

C-Halogenation : Electrophilic substitution at C2 or C5 positions using SOCl₂ or PCl₃ .

Nucleophilic Substitution

Acid-Catalyzed Condensation

In acidic environments (pH < 4), I3CH forms oligomers:

Major Products

| pH Range | Dominant Product | Structure | Biological Relevance |

|---|---|---|---|

| 1.5–3.0 | DIM, CTI, BII | Bis-/tris-indolyl derivatives | Anticancer activity |

| >4.5 | DIM | Linear dimer | Estrogen modulation |

Radical Scavenging Mechanisms

I3CH exhibits potent antioxidant activity via hydroxyl radical (HO- ) scavenging:

Kinetic Analysis

| Mechanism | Rate Constant (M⁻¹s⁻¹) | Solvent | Contribution |

|---|---|---|---|

| Radical Adduct Formation (RAF) | 2.30 × 10¹⁰ | Water | 60% |

| Single Electron Transfer (SET) | 7.70 × 10⁹ | Pentyl ethanoate | 33.5% |

| Hydrogen Atom Transfer (HAT) | 1.20 × 10⁹ | Lipid-mimetic | <7% |

Key Sites for Radical Interaction

Stability and Degradation

I3CH is pH-sensitive, decomposing in alkaline conditions (>pH 7) to form indolic polymers. Light and oxygen accelerate degradation, necessitating storage in inert atmospheres .

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action

I3C exhibits anticancer properties through multiple mechanisms, including modulation of gene expression, induction of apoptosis in cancer cells, and inhibition of tumor growth. It acts as a natural ligand for the aryl hydrocarbon receptor (AhR), leading to the activation of pathways that promote cell cycle arrest and apoptosis in various cancer cell lines, including breast and cervical cancers .

Case Studies

- Breast Cancer : Research has shown that dietary administration of I3C significantly reduces the incidence of chemically induced mammary tumors in animal models. In one study, mice fed I3C exhibited decreased tumor size and metastasis when injected with mammary tumor cells .

- Cervical Cancer : A study indicated that I3C promotes the expression of the UBE2L3 gene, which is associated with reduced cell proliferation in cervical cancer cells. This suggests a potential role for I3C in developing selective and cost-effective treatments for cervical cancer .

Antioxidant Activity

I3C has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Studies have quantified its ability to scavenge hydroxyl radicals, with a reaction rate constant measured at in aqueous environments . This scavenging activity is essential for preventing oxidative damage to DNA and other cellular components.

Immunomodulatory Effects

Research indicates that I3C may enhance immune response and modulate inflammatory pathways. In lupus-prone mice models, dietary supplementation with I3C resulted in prolonged survival and improved immune function. The compound appears to influence B-cell maturation and T-cell activation, suggesting its potential as an adjunct therapy for autoimmune diseases like systemic lupus erythematosus (SLE) .

Antimicrobial Activity

I3C exhibits antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. The minimum inhibitory concentration (MIC) for I3C ranges from 5 to 20 μg/mL against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. .

Health Benefits Beyond Cancer

In addition to its anticancer effects, I3C has been studied for its potential benefits in other health domains:

- Cardiovascular Health : I3C may reduce risk factors associated with cardiovascular diseases through its anti-inflammatory effects .

- Metabolic Disorders : Preliminary studies suggest that I3C might play a role in managing obesity and diabetes by influencing metabolic pathways .

Summary Table of Applications

Mécanisme D'action

Indole-3-carbinol hydrate exerts its effects through several mechanisms:

Estrogen Metabolism: It promotes the breakdown of estrogen into less potent forms, reducing the overall estrogenic load in the body.

Cell Cycle Regulation: The compound induces cell cycle arrest and apoptosis in cancer cells by affecting the Akt/NF-κB signaling network.

Anti-inflammatory and Antioxidant Effects: It reduces the production of pro-inflammatory cytokines and oxidative stress markers.

Comparaison Avec Des Composés Similaires

3,3’-Diindolylmethane: A major in vivo product of indole-3-carbinol hydrate with similar anti-cancer properties.

Indole-3-acetic acid: A plant hormone with different biological functions but similar structural features.

Uniqueness: this compound is unique due to its ability to modulate estrogen metabolism and its potential therapeutic applications in hormone-related cancers . Its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects, make it a compound of significant interest in scientific research .

Activité Biologique

Indole-3-carbinol (I3C) is a naturally occurring compound found predominantly in cruciferous vegetables, such as broccoli, cabbage, and Brussels sprouts. It has garnered significant attention for its diverse biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of I3C, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

I3C is a product of the enzymatic hydrolysis of glucobrassicin, a glucosinolate present in cruciferous vegetables. Upon ingestion, I3C undergoes acid-catalyzed condensation in the stomach to form several metabolites, including 3,3'-diindolylmethane (DIM), which is considered to be one of its most active forms in biological systems . The conversion of I3C into these metabolites is crucial for its bioactivity.

I3C exhibits multiple mechanisms through which it exerts its biological effects:

- Cell Cycle Arrest : I3C induces G1 phase cell cycle arrest in various cancer cell lines, including breast cancer cells. This effect is mediated by the downregulation of cyclin-dependent kinases (CDKs) such as CDK6 and CDK2 .

- Apoptosis Induction : I3C has been shown to trigger apoptosis in cancer cells by activating caspase pathways and causing DNA strand breaks. In cervical cancer cell lines, both I3C and DIM induced significant apoptotic changes without affecting normal cells .

- Antioxidant Activity : I3C exhibits potent antioxidant properties by scavenging hydroxyl radicals. Studies have demonstrated that it has a comparable antioxidant activity to dopamine under physiological conditions .

- Anti-inflammatory Effects : I3C can suppress inflammatory pathways by inhibiting NF-κB activity and modulating cytokine production, which may contribute to its anti-cancer effects .

Biological Activities

The biological activities of I3C extend beyond cancer prevention:

- Anti-carcinogenic Properties : Research indicates that I3C can inhibit tumorigenesis in various cancers, including breast, cervical, and liver cancers. It alters signaling pathways related to proliferation and apoptosis .

- Cardiovascular Health : I3C has shown potential in reducing lipid accumulation and improving endothelial function, suggesting benefits for cardiovascular health .

- Antiviral Activity : Recent studies have highlighted the antiviral properties of I3C against SARS-CoV-2, indicating its potential role in managing viral infections .

Case Studies and Research Findings

Several studies have investigated the effects of I3C on different types of cancer:

- Breast Cancer : A study demonstrated that I3C and its N-alkoxy derivatives preferentially target estrogen receptor-positive breast cancer cells, leading to significant growth inhibition at lower concentrations compared to unmodified I3C .

- Cervical Cancer : In vitro studies showed that I3C induces apoptosis in cervical cancer cells via DNA damage mechanisms. The compound was found to be more effective than DIM in certain cell lines .

- Liver Cancer : Animal models have indicated that dietary administration of I3C inhibits tumor growth in liver cancer models through modulation of key signaling pathways involved in cell survival and proliferation .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

1H-indol-3-ylmethanol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.H2O/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-5,10-11H,6H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEVEHLSJRKSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CO.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153979 | |

| Record name | Indole-3-carbinol hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-15-6 | |

| Record name | Indole-3-carbinol hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123334156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-carbinol hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.